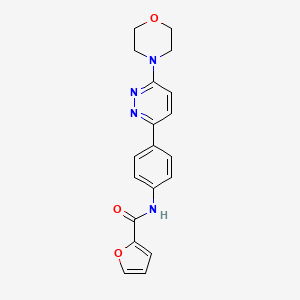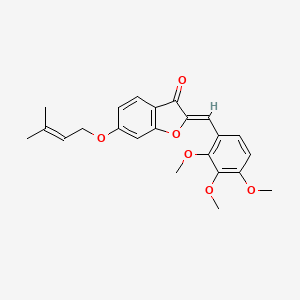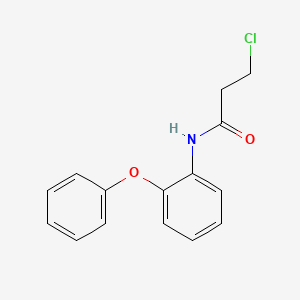
3-chloro-N-(2-phenoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(2-phenoxyphenyl)propanamide is a chemical compound with the molecular formula C15H14ClNO2 and a molecular weight of 275.73 . It belongs to the class of organic compounds known as trifluoromethylbenzenes . The compound is typically used for research purposes .
Molecular Structure Analysis
The InChI code for 3-chloro-N-(2-phenoxyphenyl)propanamide is 1S/C15H14ClNO2/c16-11-10-15(18)17-13-8-4-5-9-14(13)19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The melting point of 3-chloro-N-(2-phenoxyphenyl)propanamide is reported to be between 62-63 degrees Celsius . Other physical and chemical properties such as boiling point, density, and solubility were not found in the available resources.Scientific Research Applications
Pharmacokinetics and Metabolic Profiles
Research on related compounds, such as selective androgen receptor modulators (SARMs) and their pharmacokinetics and metabolism in preclinical models, suggests potential applications in understanding drug absorption, distribution, metabolism, and excretion (ADME) processes. For instance, studies on S-1, a potent SARM, have shown insights into ideal pharmacokinetic characteristics for therapeutic agents targeting androgen-dependent diseases, emphasizing the importance of studying molecular properties and metabolic profiles (Di Wu et al., 2006).
Renewable Chemical Building Blocks
Research on compounds like phloretic acid demonstrates the potential of renewable chemical building blocks for enhancing the reactivity of molecules towards specific chemical transformations. This approach can pave the way for sustainable alternatives in materials science, indicating that related compounds like 3-chloro-N-(2-phenoxyphenyl)propanamide could be explored for their reactivity and potential as renewable chemical feedstocks (Acerina Trejo-Machin et al., 2017).
Environmental Monitoring and Bioremediation
The study of environmental phenols and their presence in various environments highlights the significance of monitoring and possibly remediating compounds that may have adverse environmental and health effects. For instance, the determination of phenolic compounds like 2-phenylphenol using advanced electrochemical sensors suggests avenues for environmental monitoring and pollution control technologies that could be applicable to compounds like 3-chloro-N-(2-phenoxyphenyl)propanamide (H. Karimi-Maleh et al., 2019).
Antimicrobial and Antioxidant Applications
The pharmacological review of chlorogenic acid and its various biological effects, including antimicrobial, antioxidant, and hepatoprotective activities, suggests that related compounds could be explored for their potential health benefits and applications in food safety and preservation (M. Naveed et al., 2018).
Asymmetric Synthesis and Drug Development
Research on the asymmetric synthesis of chiral intermediates for antidepressant drugs highlights the importance of exploring microbial reductases and enzymatic processes for the production of optically pure compounds. Such studies suggest the potential for 3-chloro-N-(2-phenoxyphenyl)propanamide and related compounds in the development of new therapeutic agents through biocatalytic processes (Y. Choi et al., 2010).
properties
IUPAC Name |
3-chloro-N-(2-phenoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-11-10-15(18)17-13-8-4-5-9-14(13)19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBTZXGKHKCEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-phenoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


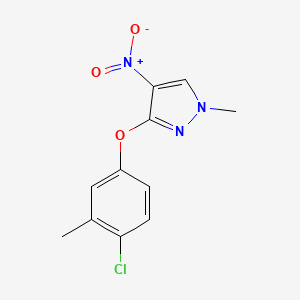
![tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2698064.png)
![2-[1-(2-Cyclopentylsulfanylacetyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2698066.png)
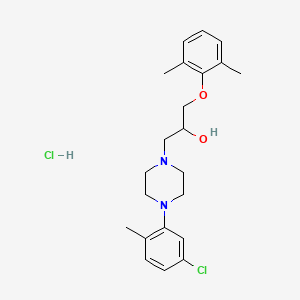
![N-(2-methoxybenzyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2698070.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2698071.png)

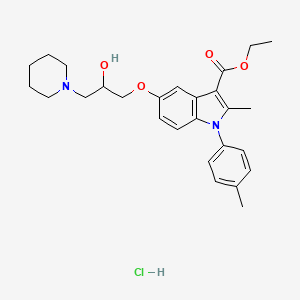
![N-(3-ethoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2698076.png)
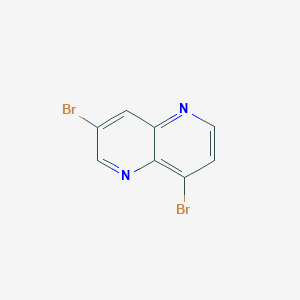
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2698078.png)
